

physicochemical characteristics of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoquinolin-7-ol

Cat. No.: B070503

[Get Quote](#)

An In-depth Technical Guide to 4-Bromoquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic methodologies, and potential biological relevance of **4-Bromoquinolin-7-ol**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Compound Identity and Tautomerism

The nomenclature for substituted hydroxyquinolines can vary depending on the tautomeric form depicted. The requested compound, **4-Bromoquinolin-7-ol**, represents the enol tautomer. However, it exists in equilibrium with its keto tautomer, 7-Bromo-1H-quinolin-4-one. The vast majority of literature and supplier data refers to this compound under the name 7-Bromo-4-hydroxyquinoline or 7-Bromoquinolin-4-ol, with the CAS Number 82121-06-0.^{[1][2][3]} This guide will proceed using the most commonly cited nomenclature while acknowledging the tautomeric relationship.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Characteristics

The key physicochemical properties of 7-Bromo-4-hydroxyquinoline (CAS: 82121-06-0) are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

Property	Value	Reference(s)
CAS Number	82121-06-0	[1] [2] [3]
Molecular Formula	C ₉ H ₆ BrNO	[1] [2] [3]
Molecular Weight	224.05 g/mol	[1] [3]
Appearance	Brown solid	[1]
Melting Point	279-281 °C	[1] [2]
Boiling Point	370.7 ± 22.0 °C (Predicted)	[1] [2]
Density	1.705 ± 0.06 g/cm ³ (Predicted)	[1] [2]
pKa	3.83 ± 0.40 (Predicted)	[1]
XLogP3	1.3	[2] [3]
Polar Surface Area	29.1 Å ²	[2] [3]

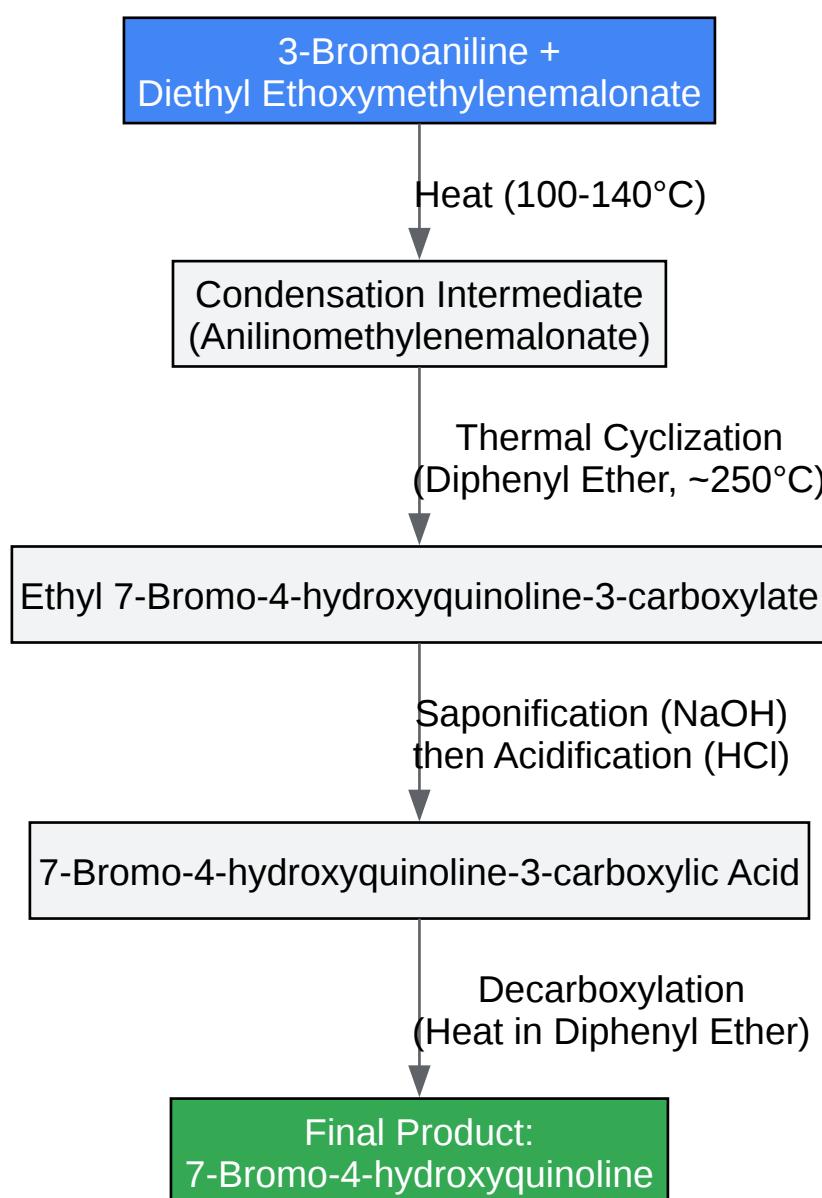
Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 7-Bromo-4-hydroxyquinoline was not found in the searched literature, a plausible and robust method can be derived from the well-established Gould-Jacobs reaction. This reaction is commonly used for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[\[4\]](#) [\[5\]](#)[\[6\]](#) The following protocol is a logical adaptation for this specific target molecule, starting from 3-bromoaniline.

Plausible Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation of 3-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

- In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
- Heat the mixture, with stirring, to 100-140°C for 1-2 hours. This step forms the anilinomethylenemalonate intermediate.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- Cool the reaction mixture to room temperature. The intermediate can be precipitated by adding n-hexane and purified by filtration, or used directly in the next step.[6]

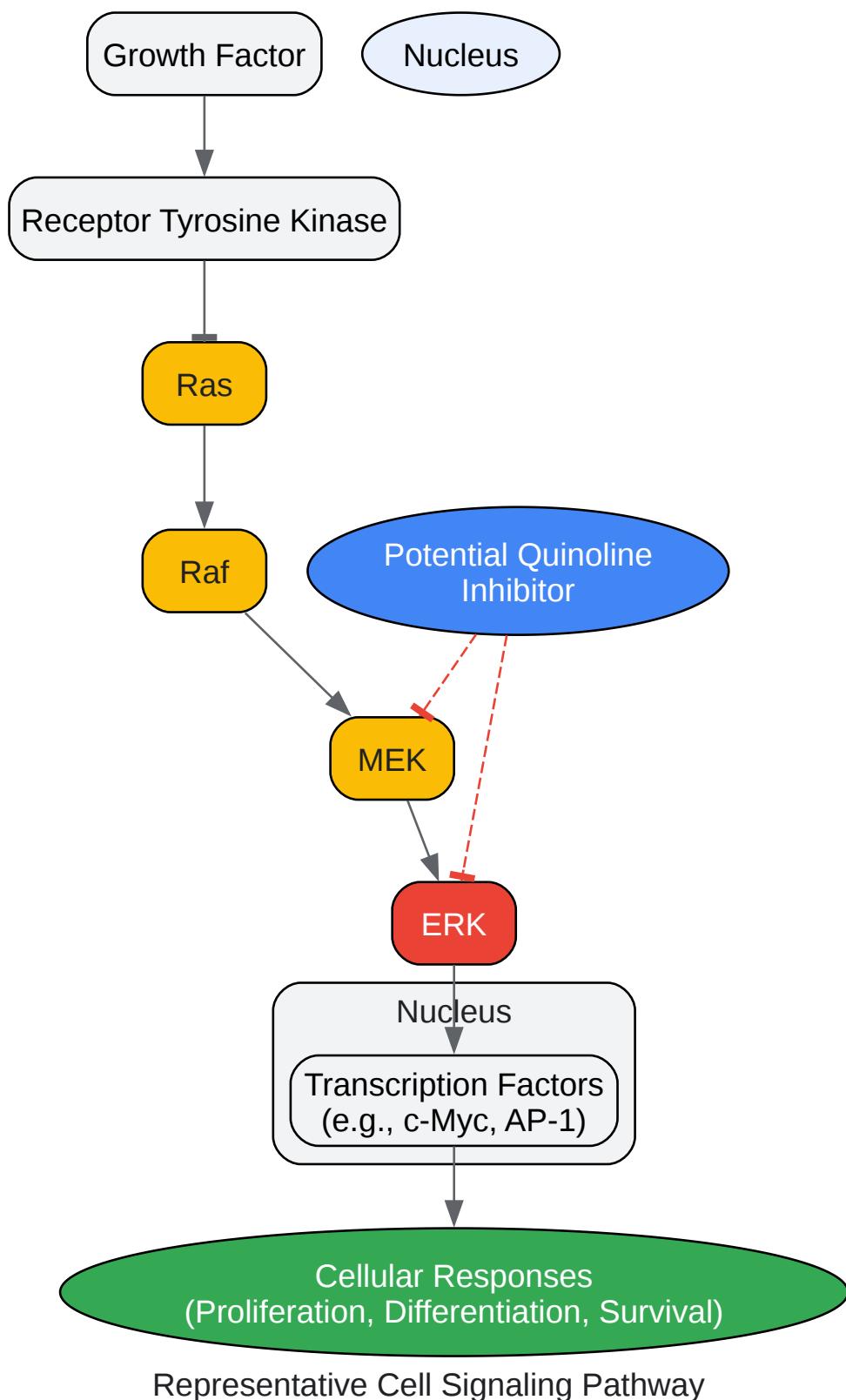

Step 2: Thermal Cyclization

- Add the crude or purified intermediate from Step 1 to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[4][5][6]
- Heat the mixture to approximately 240-260°C and maintain this temperature for 30-60 minutes to induce cyclization.[4]
- Monitor the reaction by TLC for the formation of the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
- Upon completion, cool the reaction mixture and add a hydrocarbon solvent like n-hexane to precipitate the product.[4][6]
- Isolate the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation

- Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[6]
- Heat the mixture to reflux for 1-2 hours to facilitate saponification (hydrolysis of the ester).
- Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 10N HCl) to a pH of ~1 to precipitate the carboxylic acid intermediate.[6]

- Filter the resulting solid, wash with water, and dry.
- To achieve decarboxylation, heat the carboxylic acid intermediate in diphenyl ether to reflux for approximately 1 hour.[6]
- Cool the mixture, precipitate the final product (7-Bromo-4-hydroxyquinoline) with n-hexane, filter, wash, and dry under vacuum.


[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for 7-Bromo-4-hydroxyquinoline.

Biological Activity and Applications

Specific biological studies on **4-Bromoquinolin-7-ol** are limited. However, its structural class—substituted quinolines—is of significant interest in medicinal chemistry.

- Synthetic Intermediate: 7-Bromoquinolin-4-ol serves as a reagent in the synthesis of quinoline Schiff bases, which have been investigated for their pharmacological potential, including antibacterial activity.^[1] The bromine and hydroxyl functional groups provide versatile handles for further chemical modification to explore structure-activity relationships (SAR).
- Anticancer Potential: Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.^[7] Many quinoline derivatives have demonstrated significant potential as anticancer agents by inhibiting enzymes crucial for cancer cell proliferation and survival.^{[7][8]}
- Potential Mechanism of Action: While the specific molecular targets of **4-Bromoquinolin-7-ol** are not documented, compounds with similar heterocyclic scaffolds are known to modulate key cellular signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways.^[9] Further research would be required to determine if this compound exhibits similar activities.

[Click to download full resolution via product page](#)

Caption: Generalized MAPK/ERK signaling pathway, a common target in cancer drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF- κ B signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical characteristics of 4-Bromoquinolin-7-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070503#physicochemical-characteristics-of-4-bromoquinolin-7-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com